3-(propan-2-yloxy)pyrazin-2-amine

Description

Contextualization within Heterocyclic Chemistry

3-(Propan-2-yloxy)pyrazin-2-amine is classified as a heterocyclic compound. Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds where one or more of the ring atoms are elements other than carbon, known as heteroatoms. tandfonline.com In this specific molecule, the heteroatoms are two nitrogen atoms contained within the core pyrazine (B50134) ring.

The pyrazine ring is an aromatic six-membered ring containing two nitrogen atoms in a 1,4-arrangement. mdpi.com This structure is a diazine, and an isomer of pyridazine (B1198779) and pyrimidine, which have nitrogen atoms in the 1,2- and 1,3-positions, respectively. wikipedia.org The presence of these nitrogen atoms within the aromatic ring significantly influences the compound's electronic properties, reactivity, and potential for forming intermolecular interactions, making it a subject of interest in various chemical studies. libretexts.org

Significance of Pyrazine Derivatives in Chemical Science

Pyrazine derivatives are a class of compounds that have garnered considerable attention across the chemical sciences due to their diverse applications. researchgate.net They are recognized as important scaffolds in medicinal chemistry, with many exhibiting a wide range of biological activities. nih.govscite.ai The pyrazine core is a key component in numerous compounds that have been investigated for various therapeutic applications. nih.gov

Beyond medicinal chemistry, pyrazine derivatives are valuable in materials science and as catalysts in organic synthesis. tandfonline.com The nitrogen atoms in the pyrazine ring can facilitate metal coordination and participate in various chemical reactions, including coupling reactions like the Suzuki and Buchwald-Hartwig reactions. researchgate.nettandfonline.com Furthermore, many alkylpyrazines are naturally occurring flavor and aroma compounds found in roasted and baked goods, contributing to their sensory properties. wikipedia.org The synthesis of pyrazine derivatives can be achieved through various methods, including traditional organic reactions and more modern chemo-enzymatic approaches. d-nb.info

Structural Characteristics and Nomenclatural Considerations of this compound

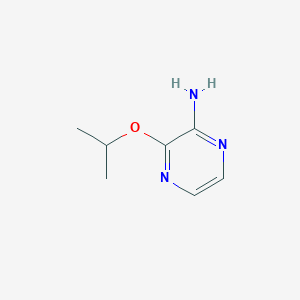

The structure of this compound is defined by a central pyrazine ring substituted with two functional groups. An amine group (-NH2) is attached to the carbon at position 2 of the pyrazine ring, and an isopropoxy group (-OCH(CH3)2) is attached to the carbon at position 3.

The IUPAC name, this compound, is derived systematically. "Pyrazin-2-amine" indicates the primary functional group is an amine on the pyrazine ring at the second position. The "3-(propan-2-yloxy)" prefix specifies a substituent at the third position. This substituent is an isopropoxy group, where an isopropyl group (propan-2-yl) is connected via an oxygen atom. libretexts.orgyoutube.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 1698512-23-0 sigmaaldrich.com |

| Molecular Formula | C7H11N3O |

| Molecular Weight | 153.18 g/mol |

| Appearance | Pale-yellow or beige solid rlavie.com |

| Synonyms | 3-(1-methylethoxy)pyrazin-2-amine rlavie.com |

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5(2)11-7-6(8)9-3-4-10-7/h3-5H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZVUEURICXYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Propan 2 Yloxy Pyrazin 2 Amine

Established Synthetic Routes and Reaction Conditions

The synthesis of 3-(propan-2-yloxy)pyrazin-2-amine typically relies on well-documented reactions in heterocyclic chemistry, primarily involving nucleophilic aromatic substitution on an activated pyrazine (B50134) ring. These routes are characterized by their multi-step nature, requiring careful control of reaction conditions to achieve the desired product.

Multi-step Synthetic Approaches

A common and logical approach to synthesizing this compound involves a sequential introduction of the amine and isopropoxy groups onto a di-substituted pyrazine precursor. A highly plausible pathway begins with a halogenated pyrazine, such as 2-amino-3-chloropyrazine (B41553). This starting material allows for the selective substitution of the chlorine atom.

The core transformation is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrazine ring facilitates the displacement of a halide by a nucleophile. In this case, the isopropoxide anion acts as the nucleophile.

Plausible Synthetic Pathway:

Formation of Nucleophile: Sodium isopropoxide is typically prepared by reacting isopropanol (B130326) with a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF).

Nucleophilic Aromatic Substitution: The pre-formed sodium isopropoxide is then reacted with 2-amino-3-chloropyrazine. The isopropoxide ion attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of the desired ether linkage.

This type of multi-step process is foundational in organic synthesis, where the construction of a target molecule is achieved through a sequence of reliable and well-understood reactions. libretexts.orgyoutube.comresearchgate.net

Key Precursors and Intermediate Derivatization Strategies

The success of the synthesis hinges on the availability and reactivity of key starting materials. For this compound, the primary precursors are halogenated pyrazines.

2-Amino-3-chloropyrazine: This is a highly strategic precursor. The amino group is already in the correct position (C2), and the chloro group at C3 serves as an excellent leaving group for the crucial SNAr reaction with isopropoxide. Its use simplifies the synthesis to a single key substitution step.

2,3-Dichloropyrazine: An alternative precursor is 2,3-dichloropyrazine. This would necessitate a two-step derivatization process. The first step would be a regioselective substitution with sodium isopropoxide to form 2-chloro-3-(propan-2-yloxy)pyrazine. The second step would involve another SNAr reaction, this time using ammonia or a related nitrogen nucleophile to displace the remaining chlorine atom and install the amino group at the C2 position. The challenge with this route lies in controlling the regioselectivity of both substitution steps.

The derivatization strategy involves the stepwise functionalization of the pyrazine core, transforming a simple, readily available starting material into the more complex target molecule. rug.nlmdpi.com

| Precursor | Role in Synthesis | Key Transformation |

| 2-Amino-3-chloropyrazine | Direct precursor where the chloro group is displaced. | Nucleophilic Aromatic Substitution (SNAr) with isopropoxide. |

| 2,3-Dichloropyrazine | Alternative precursor requiring sequential substitution of both chloro groups. | Step 1: SNAr with isopropoxide. Step 2: SNAr with ammonia. |

| Isopropanol | Source of the propan-2-yloxy group. | Deprotonation to form the isopropoxide nucleophile. |

Advanced Synthetic Strategies and Innovations

While traditional methods are effective, modern synthetic chemistry seeks to improve efficiency, selectivity, and sustainability. Research into pyrazine synthesis has introduced novel catalytic systems and greener methodologies that could be applied to the production of this compound.

Novel Catalytic Systems in Pyrazine Synthesis

Recent advancements have focused on metal-catalyzed reactions to construct the pyrazine core or functionalize it. These methods offer alternative, often milder, routes compared to classical condensation or substitution reactions.

Manganese Pincer Complexes: Earth-abundant manganese, coordinated with pincer-type ligands, has emerged as a catalyst for acceptorless dehydrogenative coupling reactions. nih.govacs.orgexlibrisgroup.com For instance, these catalysts can facilitate the synthesis of 2,5-disubstituted pyrazines from the self-coupling of β-amino alcohols, generating only hydrogen gas and water as byproducts. nih.govacs.org This technology could potentially be adapted to construct substituted aminopyrazine precursors.

Palladium and Iridium Catalysis: Palladium(II)-catalyzed cascade reactions have been developed for creating unsymmetrical 2,6-disubstituted pyrazines from aminoacetonitriles and arylboronic acids. organic-chemistry.org Furthermore, iridium catalysts have been shown to enable the C-alkylation of methyl groups on pyrazine rings using alcohols. organic-chemistry.org Such C-H functionalization and cross-coupling strategies represent the cutting edge of heterocycle synthesis. mdpi.com

| Catalytic System | Reaction Type | Potential Application in Pyrazine Synthesis | Byproducts |

| Manganese Pincer | Dehydrogenative Coupling | Synthesis of substituted pyrazine cores from amino alcohols. exlibrisgroup.com | H₂ and H₂O |

| Palladium(II) | Cascade C-C/C-N Coupling | Formation of unsymmetrically substituted pyrazines. organic-chemistry.org | Varies |

| [Cp*IrCl₂]₂ | C-H Alkylation | Functionalization of pre-existing pyrazine rings. organic-chemistry.org | Varies |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. In pyrazine synthesis, this often involves developing one-pot procedures, using safer solvents, and avoiding harsh reagents. tandfonline.com

One-Pot Synthesis: Researchers have developed one-pot methods for pyrazine synthesis that involve the direct condensation of 1,2-diamines with 1,2-dicarbonyl compounds. tandfonline.comresearchgate.net These reactions can be performed at room temperature in aqueous methanol, catalyzed by a simple base like potassium tert-butoxide, which significantly reduces waste and energy consumption compared to older methods. tandfonline.com

Neat Reaction Conditions: An efficient and clean procedure for the one-pot preparation of pyrazines involves mixing ethylenediamine with 1,2-diketones under neat (solvent-free) conditions at room temperature. benthamdirect.com This approach offers a simple work-up and provides pure products in moderate to excellent yields. benthamdirect.com

Enzymatic Synthesis: Biocatalysis offers a highly selective and green alternative. Lipases, such as Lipozyme® TL IM, have been used to catalyze the aminolysis of pyrazine esters to form pyrazinamide derivatives in continuous-flow systems. nih.gov This approach could be adapted for the amination step in the synthesis of the target molecule, operating under mild conditions with high specificity.

These greener strategies, while not yet specifically documented for this compound, represent important future directions for the sustainable synthesis of this and related compounds. nih.govresearchgate.net

Derivatization and Functionalization Reactions

Chemical Transformations of the Pyrazine Ring System

The pyrazine ring is an electron-deficient heteroaromatic system, which influences its reactivity towards various chemical transformations. researchgate.net Common modifications to the pyrazine core include nitration, halogenation, and amidation, which can introduce new functional groups and alter the electronic properties of the molecule. imist.ma

Table 1: Examples of Pyrazine Ring Transformations

| Reaction | Reagents and Conditions | Product Type | Reference |

| Nitration | H₂SO₄/HNO₃ | Nitropyrazine derivatives | imist.ma |

| Bromination | Br₂/various conditions | Bromopyrazine derivatives | imist.ma |

| Amidation | Carboxylic acid, coupling agent (e.g., CDI) | Amidopyrazine derivatives | imist.ma |

This table is interactive. Click on the headers to sort.

The introduction of substituents onto the pyrazine ring can significantly impact the biological activity of the resulting compounds. For instance, the presence of groups like bromo, methyl, and nitro has been associated with antimigration and antiproliferative activities in some pyrazine derivatives. imist.ma The specific position of substitution is directed by the existing amino and isopropoxy groups on the ring.

Modifications of the Isopropoxy Moiety

While less commonly explored than modifications to the pyrazine ring or the amino group, the isopropoxy moiety can also be a site for chemical transformation. Alterations to this group could involve ether cleavage followed by the introduction of different alkyl or aryl substituents. Such modifications would directly impact the lipophilicity and steric profile of the molecule, which are critical parameters for its interaction with biological targets.

Reactions at the Amino Group

The primary amino group at the 2-position of the pyrazine ring is a versatile handle for a wide array of chemical reactions. As a nucleophile, it readily participates in reactions with various electrophiles. libretexts.org

Common reactions involving the amino group include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. libretexts.org

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines, and potentially quaternary ammonium salts. libretexts.org

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. chemistrysteps.com This intermediate can then undergo various subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a wide range of substituents. chemistrysteps.commsu.edu

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Amidation/Peptide Coupling: The amino group can be coupled with carboxylic acids using standard peptide coupling reagents to form amide bonds. nih.gov

Table 2: Representative Reactions of the Amino Group

| Reaction Type | Reagent | Product |

| Acylation | Acetyl chloride | N-(3-(isopropoxy)pyrazin-2-yl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | N-(3-(isopropoxy)pyrazin-2-yl)benzenesulfonamide |

| Diazotization | NaNO₂, HCl | 3-(isopropoxy)pyrazin-2-yl diazonium chloride |

This table is interactive. Click on the headers to sort.

The derivatization of the amino group is a key strategy in the development of pyrazine-based compounds with therapeutic potential. For example, the synthesis of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives has been achieved through the formation of a new carbon-nitrogen bond at a position analogous to the amino group of the parent scaffold. nih.gov

Synthesis of Compound Libraries based on the Scaffold

The amenability of the this compound scaffold to various chemical modifications makes it an excellent starting point for the synthesis of compound libraries. By systematically varying the substituents on the pyrazine ring, the isopropoxy group, and the amino group, a large number of diverse molecules can be generated. This approach is fundamental in drug discovery for exploring the chemical space around a lead compound and optimizing its biological activity and pharmacokinetic properties.

The development of efficient synthetic methodologies is crucial for the construction of such libraries. For instance, the use of solid-phase synthesis or parallel synthesis techniques can significantly accelerate the generation of a large number of derivatives. The choice of synthetic strategy will depend on the desired modifications and the reactivity of the functional groups present in the scaffold.

Theoretical and Computational Investigations of 3 Propan 2 Yloxy Pyrazin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. arxiv.orgnih.govyoutube.com By solving the Schrödinger equation in an approximate manner, these methods can predict molecular geometries, electronic structures, and reactivity with a high degree of accuracy. For a molecule like 3-(propan-2-yloxy)pyrazin-2-amine, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G(d,p), provide a deep insight into its chemical nature. researchgate.netmdpi.comresearchgate.net

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity and electronic transitions. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be primarily localized on the electron-rich aminopyrazine ring, with significant contributions from the nitrogen atom of the amino group and the pyrazine (B50134) ring itself. The electron-donating nature of the amino and isopropoxy groups increases the energy of the HOMO, making the molecule susceptible to electrophilic attack. The LUMO, conversely, is anticipated to be distributed over the pyrazine ring, particularly the C=N bonds, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter indicating the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, providing insight into the charge distribution and electrostatic potential. niscpr.res.inlibretexts.orgwikipedia.orgyoutube.comq-chem.com The nitrogen atoms of the pyrazine ring and the amino group, along with the oxygen atom of the isopropoxy group, are expected to carry negative partial charges due to their high electronegativity. The carbon atoms of the pyrazine ring will exhibit varied charges based on their position relative to the heteroatoms and substituents. The hydrogen atoms are expected to have positive partial charges. This charge distribution is fundamental to understanding intermolecular interactions.

Table 1: Predicted Frontier Orbital Energies and Mulliken Charges for this compound The following data is representative and based on typical DFT (B3LYP/6-31G(d)) calculations for similar molecules.

| Parameter | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Mulliken Charge on N (ring) | ~ -0.4 to -0.6 e |

| Mulliken Charge on N (amino) | ~ -0.8 e |

| Mulliken Charge on O | ~ -0.6 e |

| Mulliken Charge on C (ring) | ~ +0.1 to +0.5 e |

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of a molecule is fundamental to its function. Computational methods allow for the optimization of molecular geometry to find the lowest energy conformation. arxiv.orgchemrxiv.org For this compound, a key structural feature is the orientation of the isopropoxy group relative to the pyrazine ring. Rotation around the C-O bond can lead to different conformers. DFT calculations can determine the relative energies of these conformers, with the most stable one likely having the bulky isopropyl group oriented to minimize steric hindrance with the adjacent amino group and the pyrazine ring. researchgate.net

The geometry optimization process involves adjusting all bond lengths, bond angles, and dihedral angles to find a minimum on the potential energy surface. youtube.com The resulting optimized structure provides a detailed picture of the molecule's shape. For the pyrazine ring itself, the bond lengths and angles will be slightly distorted from those of unsubstituted pyrazine due to the electronic effects of the amino and isopropoxy substituents. The C-N bond of the amino group is expected to have some double bond character, indicating conjugation with the aromatic ring. mdpi.com

Table 2: Predicted Optimized Geometric Parameters for this compound The following data is representative and based on typical DFT (B3LYP/6-31G(d)) calculations for 2-aminopyrazine (B29847) and related structures. researchgate.netmdpi.comresearchgate.netuni-frankfurt.de

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N(amino) | 1.36 | N1-C2-N(amino) | 118.0 |

| C2-N1 | 1.34 | C3-C2-N(amino) | 121.5 |

| C2-C3 | 1.42 | C2-C3-O | 123.0 |

| C3-O | 1.37 | C3-O-C(isopropyl) | 118.5 |

| C5-C6 | 1.39 | C2-N1-C6 | 117.0 |

| N1-C6 | 1.33 | N4-C5-C6 | 122.0 |

| N4-C5 | 1.33 | C-N-H (amino) | 115.0 |

| C-H (ring) | 1.08 | H-C-H (methyl) | 109.5 |

Reactivity Prediction and Reaction Mechanism Elucidation

The electronic structure and optimized geometry obtained from quantum chemical calculations can be used to predict the reactivity of a molecule. The distribution of HOMO and LUMO provides information about the most probable sites for electrophilic and nucleophilic attacks, respectively. For this compound, the amino group and the pyrazine ring are likely sites for electrophilic attack, while the carbon atoms of the pyrazine ring are potential sites for nucleophilic attack.

Furthermore, computational chemistry can be employed to elucidate reaction mechanisms by calculating the potential energy surfaces of possible reaction pathways. This involves locating transition states and calculating activation barriers, providing a detailed understanding of how the molecule might react with other chemical species. For instance, the mechanism of electrophilic substitution on the pyrazine ring or reactions involving the amino group could be theoretically investigated.

Spectroscopic Characterization Studies (Theoretical Aspects)

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, one can gain a deeper understanding of the relationship between molecular structure and spectral features.

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful techniques for identifying functional groups and elucidating molecular structure. The vibrational frequencies of a molecule can be calculated using DFT methods, and these calculated frequencies can then be compared with experimental spectra to make detailed vibrational assignments. oup.comnih.govresearchgate.net

For this compound, the simulated vibrational spectrum would exhibit characteristic bands for the pyrazine ring, the amino group, and the isopropoxy group. The N-H stretching vibrations of the amino group are expected in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the isopropyl group would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The pyrazine ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ region. researchgate.net The C-O stretching of the ether linkage would also give a characteristic band.

Table 3: Predicted Vibrational Frequencies for this compound The following data is representative and based on typical DFT calculations for 2-aminopyrazine and related compounds. oup.comresearchgate.net

| Wavenumber (cm⁻¹) | Intensity (IR/Raman) | Assignment |

| ~3450 | Medium / Weak | N-H asymmetric stretching |

| ~3350 | Medium / Weak | N-H symmetric stretching |

| ~3080 | Weak / Medium | C-H stretching (pyrazine ring) |

| ~2980 | Strong / Strong | C-H asymmetric stretching (isopropyl) |

| ~2930 | Medium / Strong | C-H symmetric stretching (isopropyl) |

| ~1620 | Strong / Medium | NH₂ scissoring |

| ~1580 | Strong / Strong | Pyrazine ring stretching |

| ~1470 | Medium / Medium | C-H bending (isopropyl) |

| ~1250 | Strong / Weak | C-O-C asymmetric stretching |

| ~1150 | Medium / Medium | C-N stretching |

| ~850 | Strong / Weak | C-H out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed structure of organic molecules in solution. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the NMR chemical shifts (δ) of ¹H and ¹³C nuclei with good accuracy. acs.orgnih.govnih.govarxiv.org These predictions are invaluable for assigning experimental spectra and confirming molecular structures.

For this compound, distinct signals are expected for the different hydrogen and carbon atoms in the molecule. The protons on the pyrazine ring are expected to resonate in the aromatic region (δ 7.0-8.5 ppm). The methine proton of the isopropoxy group would appear as a septet, while the methyl protons would be a doublet. The protons of the amino group would appear as a broad singlet. In the ¹³C NMR spectrum, the carbon atoms of the pyrazine ring would have distinct chemical shifts based on their electronic environment, with those bonded to nitrogen and oxygen being the most deshielded.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound The following data is representative and based on typical GIAO calculations for substituted pyrazines and related structures. mdpi.comresearchgate.netlibretexts.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine-H | 7.5 - 8.2 (2H, multiplet) | - |

| Amino-H | 5.0 - 6.0 (2H, broad singlet) | - |

| Isopropyl-CH | 4.5 - 5.0 (1H, septet) | ~70 |

| Isopropyl-CH₃ | 1.2 - 1.4 (6H, doublet) | ~22 |

| Pyrazine-C2 | - | ~155 |

| Pyrazine-C3 | - | ~158 |

| Pyrazine-C5 | - | ~135 |

| Pyrazine-C6 | - | ~140 |

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

A primary goal of molecular docking is to estimate the binding affinity, often expressed as a scoring function or in terms of free energy of binding (e.g., in kcal/mol), between a ligand and a target receptor. Lower, more negative values typically indicate a stronger predicted binding affinity.

Currently, there is a lack of specific published research detailing the computational assessment of the binding affinities of this compound to specific biological targets. Studies on related pyrazine-containing molecules, such as pyrazine-linked 2-aminobenzamides, have been conducted to evaluate their binding to targets like histone deacetylases (HDACs). nih.govdntb.gov.ua However, without direct studies on this compound, it is not possible to provide a data table of its binding affinities to various proteins.

For illustrative purposes, a hypothetical data table for the binding affinities of a compound to a set of protein targets would typically be presented as follows:

Hypothetical Binding Affinity Data for a Compound

| Protein Target | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| Target A | XXXX | -8.5 |

| Target B | YYYY | -7.2 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics simulations can identify the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for understanding the basis of molecular recognition. The primary types of interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Given the structure of this compound, several key interactions can be anticipated in a hypothetical binding scenario:

Hydrogen Bonding: The 2-amino group on the pyrazine ring is a strong hydrogen bond donor. The nitrogen atoms within the pyrazine ring and the oxygen atom of the propan-2-yloxy group can act as hydrogen bond acceptors. These groups would likely form hydrogen bonds with amino acid residues in a protein's binding pocket, such as serine, threonine, tyrosine, aspartate, or glutamate.

Hydrophobic Interactions: The propan-2-yl (isopropyl) group is hydrophobic and would be expected to form favorable interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine in a hydrophobic pocket of a protein target.

π-Stacking and π-Cation Interactions: The aromatic pyrazine ring can participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. Furthermore, the electron-rich pyrazine ring could engage in cation-π interactions with positively charged residues like lysine (B10760008) and arginine.

A detailed analysis of the binding mode would typically be presented in a table summarizing these interactions. As no specific studies for this compound are available, a hypothetical example is provided below to illustrate the format.

Hypothetical Key Intermolecular Interactions for a Compound

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| ASP 123 | Hydrogen Bond (with amino group) | 2.9 |

| TYR 85 | π-π Stacking (with pyrazine ring) | 3.5 |

| LEU 78 | Hydrophobic Interaction (with isopropyl group) | 4.1 |

This table is for illustrative purposes only and does not represent actual data for this compound.

The insights gained from such computational analyses are instrumental in the rational design of new molecules with improved affinity and selectivity for a specific biological target.

Structure Activity Relationship Sar Studies of 3 Propan 2 Yloxy Pyrazin 2 Amine and Its Derivatives

Design Principles for Pyrazine-Based Scaffold Modifications

The pyrazine (B50134) ring is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. nih.govgoogle.com Its nitrogen atoms are strategically positioned to act as hydrogen bond acceptors, mimicking the adenine (B156593) region of ATP and enabling potent binding to the hinge region of kinase active sites. nih.gov The design of inhibitors based on the 3-(propan-2-yloxy)pyrazin-2-amine core often revolves around several key principles:

Hinge-Binding Core: The 2-aminopyrazine (B29847) moiety is a cornerstone of the design. The amino group and one of the pyrazine nitrogens typically form two crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. nih.gov This interaction is a common feature across many classes of kinase inhibitors. nih.gov

Exploitation of Hydrophobic Pockets: The substituent at the 3-position, in this case, the isopropoxy group, extends into a hydrophobic region of the binding site. The size, shape, and lipophilicity of this group are critical for optimizing van der Waals interactions and improving potency. Modifications at this position allow for fine-tuning of the compound's fit within the target's specific topography.

Vectorial Exploration of Solvent-Exposed Regions: The pyrazine scaffold serves as a platform for attaching various substituents that can project into the solvent-exposed region. This is often achieved by modifying the 5- or 6-position of the pyrazine ring. These modifications can enhance potency, improve selectivity, and modulate physicochemical properties such as solubility and metabolic stability.

Bioisosteric Replacements: A common strategy in modifying pyrazine-based scaffolds is the use of bioisosteric replacements. For instance, the pyrazine core itself can be considered a bioisostere of other heterocyclic systems like quinoline (B57606) or pyrimidine, which are also known to be effective hinge-binders. nih.gov Similarly, substituents on the ring can be replaced with other groups of similar size and electronic properties to optimize activity and pharmacokinetic profiles.

Impact of Isopropoxy and Amino Substituents on Molecular Activity

The specific substituents at the 2- and 3-positions of the pyrazine ring are fundamental to the molecular activity of this compound.

The 2-amino group is arguably the most critical feature for the canonical kinase inhibitory activity of this scaffold. Its primary role is to act as a hydrogen bond donor to the backbone carbonyl oxygen of a hinge residue in the kinase active site. The adjacent ring nitrogen acts as a hydrogen bond acceptor for a backbone N-H of another hinge residue. This bidentate hydrogen bonding pattern is a highly effective anchor. Studies on various aminopyrazine-based inhibitors consistently demonstrate that removal or significant alteration of this amino group leads to a dramatic loss of inhibitory activity. nih.gov

The 3-isopropoxy group plays a more nuanced role, primarily influencing potency and selectivity through interactions within a hydrophobic pocket adjacent to the hinge region. The impact of this group can be understood by considering its key characteristics:

Size and Shape: The branched nature of the isopropyl group provides a specific steric profile that can be more advantageous than a linear alkoxy chain for fitting into certain pockets. It offers a balance between occupying space and avoiding steric clashes.

Lipophilicity: The isopropoxy group increases the lipophilicity of the molecule compared to a smaller methoxy (B1213986) or a hydroxyl group. This can enhance binding affinity through hydrophobic interactions with nonpolar amino acid residues in the active site. However, excessive lipophilicity can negatively impact solubility and other drug-like properties.

In studies of related 3-alkoxy-pyridazines, the nature of the alkoxy group was shown to be a determinant of biological activity, with variations in chain length and branching influencing the potency of the compounds.

Structure-Activity Correlates within Pyrazine-Amine Subclasses

The SAR of pyrazine-amine derivatives is highly dependent on the nature and position of other substituents on the pyrazine ring and on the amino group itself. By analyzing subclasses with systematic modifications, clear trends emerge.

One subclass involves modifications to a phenyl ring attached to the 2-amino group. In a series of aminopyrazine inhibitors of the Nek2 kinase, where the core is a 2-(phenylamino)pyrazine, the substitution pattern on the phenyl ring was found to be critical for potency.

Table 1: SAR of Phenylamino Pyrazine Derivatives as Nek2 Inhibitors

| Compound | Substitution on Phenyl Ring | Nek2 Inhibition IC₅₀ (µM) |

|---|---|---|

| 1 | 2,4,6-trimethoxy | 0.05 |

| 2 | 3,4,5-trimethoxy | 0.08 |

| 3 | 3-methoxy | 0.40 |

| 4 | Unsubstituted | >10 |

| 5 | 2-amino | 0.12 |

This table is adapted from data on related aminopyrazine inhibitors to illustrate SAR principles.

As shown in the table, polysubstitution with electron-donating methoxy groups on the phenyl ring significantly enhances inhibitory activity compared to an unsubstituted phenyl ring (Compound 4). This suggests that the phenyl ring engages in specific interactions that are favored by these substituents. The complete removal of the phenyl group leads to a substantial drop in activity, highlighting its importance for this particular series.

Another important subclass is the 3-aminopyrazine-2-carboxamides, which are structurally analogous to this compound. In these compounds, the isopropoxy group is replaced by a carboxamide moiety. SAR studies on this subclass against various microbial strains have revealed that the nature of the substituent on the amide nitrogen (the R group in -CONH-R) is a key determinant of activity and spectrum.

Table 2: Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide (B1665363) Derivatives

| Compound | R Group on Amide | M. tuberculosis MIC (µM) | M. kansasii MIC (µM) |

|---|---|---|---|

| 6 | Phenyl | >438 | >438 |

| 7 | 2,4-Dimethoxyphenyl | 46 | >434 |

| 8 | Benzyl | >406 | >406 |

| 9 | n-Hexyl | 120 | 60 |

| 10 | n-Octyl | 104 | 52 |

This table is adapted from data on 3-aminopyrazine-2-carboxamide derivatives to illustrate SAR principles. researchgate.net

From this data, it is evident that increasing the alkyl chain length on the amide from hexyl (Compound 9) to octyl (Compound 10) improves activity against M. tuberculosis. researchgate.net Furthermore, substitution on a phenyl ring can also confer potent activity, as seen with the 2,4-dimethoxyphenyl derivative (Compound 7), which was the most active against M. tuberculosis in its series. researchgate.net This indicates that different subclasses of pyrazine-amines can be optimized for different biological targets by tuning the substituents at various positions.

Computational SAR and QSAR Modeling

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools for elucidating the SAR of pyrazine derivatives. These approaches provide a quantitative and three-dimensional understanding of the features that govern biological activity.

Molecular Docking studies are frequently used to predict and rationalize the binding modes of pyrazine-amine inhibitors within their target proteins, typically kinases. These models often confirm the bidentate hydrogen bonding of the 2-aminopyrazine core to the kinase hinge. They also provide insights into how different substituents, such as the 3-isopropoxy group, can be accommodated in adjacent hydrophobic pockets and how modifications might improve binding affinity or selectivity.

QSAR studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. For pyrazine derivatives and related heterocyclic compounds, QSAR models have been developed to predict activities such as antifungal, cytotoxic, and kinase inhibitory potencies. These models typically use a variety of molecular descriptors, including:

Electronic descriptors: Such as atomic charges and electrostatic potentials, which can quantify the strength of hydrogen bonding and other polar interactions.

Steric descriptors: Like molecular volume and surface area, which describe the size and shape of the molecule and its substituents.

Hydrophobic descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the compound.

A statistically significant QSAR model can reveal which of these properties are most important for activity. For example, a QSAR study on a set of kinase inhibitors might reveal that activity is positively correlated with the presence of a hydrogen bond donor at a specific position and negatively correlated with bulky substituents at another. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Molecular Mechanisms and Biological Effects of 3 Propan 2 Yloxy Pyrazin 2 Amine and Its Derivatives in Vitro Studies

Investigation of Enzyme Modulation by Pyrazine (B50134) Scaffolds

The potential for pyrazine-containing molecules to modulate enzyme activity is a significant area of interest in medicinal chemistry. However, specific studies detailing the interaction of 3-(propan-2-yloxy)pyrazin-2-amine with various enzymes are not available.

Characterization of Inhibitory/Activating Potency (e.g., IC50, Ki)

No published studies were identified that report the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for this compound or its derivatives against any enzyme. This foundational data, crucial for understanding a compound's potency, is not present in the current body of scientific literature.

Enzyme Kinetic Analysis of Compound Interaction

Detailed enzyme kinetic studies, which are necessary to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), have not been reported for this compound. Such analyses are critical for understanding how a compound interacts with its enzymatic target at a molecular level.

Selectivity Profiling Against Related Enzyme Classes (e.g., Kinases like CHK1, Syk, HATs)

There is no available data on the selectivity profile of this compound against any class of enzymes, including the specified kinases such as Checkpoint Kinase 1 (CHK1), Spleen Tyrosine Kinase (Syk), or Histone Acetyltransferases (HATs). Selectivity profiling is essential to assess the specificity of a compound and predict potential off-target effects.

Cellular Pathway Modulation and Target Engagement (In Vitro Cell Models)

The effect of a compound on cellular pathways and its ability to engage with its molecular target within a cellular context are key aspects of preclinical drug discovery. For this compound, this information is not documented.

Assessment of Compound Impact on Specific Cellular Pathways (e.g., checkpoint regulation)

No in vitro studies have been published that assess the impact of this compound or its derivatives on specific cellular pathways, such as cell cycle checkpoint regulation. Understanding how a compound affects cellular signaling is fundamental to determining its mechanism of action.

Molecular Target Identification and Validation in Cell-Based Assays

The molecular target(s) of this compound within a cellular environment have not been identified or validated in any published cell-based assays. Target identification and validation are critical steps in the development of novel therapeutic agents.

Ligand-Macromolecule Interactions in Biological Systems

A thorough search of scientific databases and academic journals yielded no studies focused on the ligand-macromolecule interactions of this compound.

Studies on Protein-Ligand Binding and Complex Formation

There are currently no published research articles or data that describe the binding of this compound to any protein targets or the formation of any protein-ligand complexes.

Mechanistic Elucidation of Biological Activities in Recombinant Systems

No studies utilizing recombinant systems to elucidate the biological activities or mechanism of action of this compound have been identified in the available literature.

Advanced Research Perspectives and Future Directions for 3 Propan 2 Yloxy Pyrazin 2 Amine

Exploration of Novel Pyrazine (B50134) Scaffolds for Chemical Biology Probes

The pyrazine core is a versatile scaffold for the design of chemical biology probes, which are essential tools for studying biological processes in living systems. The development of novel pyrazine-based probes derived from 3-(propan-2-yloxy)pyrazin-2-amine holds considerable promise for advancing our understanding of cellular mechanisms. These probes can be engineered for various applications, including fluorescence imaging and target identification.

Researchers are exploring the synthesis of pyrazine-bridged donor-acceptor (D-A-D) type molecules that can function as fluorescent probes for long-term live-cell imaging. kuleuven.be These probes often exhibit large Stokes shifts, high photostability, and low cytotoxicity, making them ideal for dynamic monitoring within cells. kuleuven.be The this compound scaffold can be functionalized to create such probes. For instance, the amine group can be a site for attaching fluorophores or other reporter molecules, while the pyrazine ring itself can be modified to tune the photophysical properties of the resulting probe.

A key strategy in developing these probes involves creating derivatives with specific functionalities. For example, the synthesis of halogenated analogs, such as 5-bromo-3-isopropoxypyrazin-2-amine, demonstrates a pathway to introduce reactive handles into the molecule. google.com This bromo-substituent can be used for further chemical modifications, such as cross-coupling reactions, to attach moieties that can interact with specific biological targets.

| Compound Name | Molecular Formula | Application in Probe Development |

| This compound | C7H11N3O | Core scaffold for new chemical probes |

| 5-Bromo-3-isopropoxypyrazin-2-amine | C7H10BrN3O | Intermediate for functionalized probes |

Application of Advanced Computational Chemistry in Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and predicting their interactions with biological targets. For this compound and its derivatives, computational methods can provide deep insights into their structure-activity relationships (SAR).

Techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and Density Functional Theory (DFT) are being applied to pyrazine-based compounds to guide the design of more potent and selective inhibitors of various enzymes. kuleuven.besigmaaldrich.com For instance, DFT studies can elucidate the electronic properties of these molecules, such as the HOMO-LUMO energy gap, which can correlate with their reactivity and biological activity. kuleuven.be

Molecular docking simulations can predict the binding modes of this compound analogs within the active site of a target protein. This information is crucial for optimizing the molecule's structure to enhance binding affinity and selectivity. The development of inhibitors for targets like IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) from pyrazine scaffolds is an area where computational design plays a pivotal role. google.com By understanding the key interactions between the ligand and the protein, chemists can rationally design modifications to the this compound structure to improve its therapeutic potential.

Development of Sophisticated Synthetic Methodologies for Analogs

The synthesis of analogs of this compound is crucial for exploring its chemical space and developing new therapeutic agents. Recent advancements in synthetic organic chemistry offer sophisticated methodologies for the efficient and diverse synthesis of pyrazine derivatives.

A key synthetic route to this compound and its analogs involves the nucleophilic substitution of a leaving group on the pyrazine ring with isopropanol (B130326), followed by the introduction of an amine group. A documented synthesis involves the preparation of 5-bromo-3-isopropoxypyrazin-2-amine, which serves as a versatile intermediate. google.com This intermediate can then be used in cross-coupling reactions to introduce a wide range of substituents at the 5-position, leading to a library of novel compounds.

The synthesis of related pyrazine-containing compounds often starts from commercially available pyrazine-2-carbonitrile. kuleuven.be This can be converted to a carbohydrazonamide, which then undergoes cyclization to form a triazole ring fused to the pyrazine, demonstrating the versatility of the pyrazine scaffold in constructing complex heterocyclic systems. kuleuven.be These methodologies provide a robust platform for generating a diverse set of analogs of this compound for biological screening.

Table of Synthesized Analogs and Intermediates:

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Key Synthetic Application |

| This compound | 3-isopropoxypyrazin-2-amine | 1698512-23-0 | C7H11N3O | Core structure for derivatization |

| 5-Bromo-3-isopropoxypyrazin-2-amine | 5-Bromo-3-isopropoxypyrazin-2-amine | Not Available | C7H10BrN3O | Intermediate for IRAK4 inhibitors google.com |

Interdisciplinary Research Opportunities

The unique properties of this compound and its derivatives create numerous opportunities for interdisciplinary research, bridging chemistry, biology, and medicine. The development of this compound as a scaffold for IRAK4 inhibitors exemplifies this synergy. google.com IRAK4 is a key protein in inflammatory signaling pathways, and its inhibition has therapeutic potential in a wide range of diseases, including autoimmune disorders, inflammatory conditions, and certain cancers. google.com

The journey from the initial synthesis of this compound analogs to their evaluation as potential drugs requires a collaborative effort. Synthetic chemists design and create the molecules, computational chemists model their interactions, and biologists and pharmacologists test their efficacy and mechanism of action in cellular and animal models.

Furthermore, the development of pyrazine-based compounds for applications beyond medicine, such as in materials science or agrochemicals, represents another avenue for interdisciplinary collaboration. The rich chemistry of the pyrazine ring system, combined with the specific functionalities introduced by the isopropoxy and amino groups in this compound, provides a fertile ground for innovation across various scientific fields.

Q & A

Q. What are the optimal synthetic routes for 3-(propan-2-yloxy)pyrazin-2-amine, and how can purity be maximized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting pyrazin-2-amine derivatives with isopropyl halides or using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to introduce the isopropoxy group. Purification via column chromatography or preparative HPLC is critical to achieve >95% purity. Key parameters include:

- Temperature control : Reactions often proceed at 50–80°C to balance reactivity and byproduct formation.

- Catalyst selection : Palladium-based catalysts improve coupling efficiency in heterocyclic systems .

- Analytical validation : LC-MS and H/C NMR confirm structural integrity, while elemental analysis ensures stoichiometric accuracy .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H NMR (δ 1.3–1.4 ppm for isopropyl CH, δ 6.8–8.2 ppm for pyrazine protons) and C NMR (δ 70–75 ppm for C-O linkage) confirm substitution patterns .

- X-ray crystallography : SHELX software (e.g., SHELXL) resolves molecular geometry and hydrogen-bonding networks. Crystallization in ethanol/water mixtures often yields suitable single crystals .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 179.22 g/mol) .

Q. How is the compound screened for initial biological activity in drug discovery pipelines?

Methodological Answer:

- Kinase inhibition assays : Test against SHP2 or ATR kinases at 1–10 μM concentrations using fluorescence polarization or ADP-Glo™ assays. IC values <100 nM indicate promising activity .

- DPP-IV inhibition : Enzymatic assays with fluorogenic substrates (e.g., Gly-Pro-AMC) assess selectivity over related proteases .

- Cytotoxicity profiling : MTT assays in HEK293 or HepG2 cells ensure low off-target toxicity at therapeutic doses .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

Methodological Answer:

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF) to the pyrazine ring to enhance binding to hydrophobic pockets in kinases.

- Side-chain engineering : Replace isopropoxy with cyclopropoxy or tert-butoxy groups to improve metabolic stability.

- Crystallographic insights : Use co-crystal structures (e.g., with SHP2 or DPP-IV) to identify key hydrogen bonds (e.g., NH···O=C interactions) for rational design .

Q. What role does X-ray crystallography play in refining the drug-target interactions of this compound?

Methodological Answer: SHELX software (SHELXL) is used to solve high-resolution (<2.0 Å) structures of the compound bound to targets like SHP2 or DPP-IV. Key steps include:

- Data collection : Synchrotron radiation (λ = 0.98 Å) for small-molecule crystals.

- Refinement : Iterative cycles of manual model adjustment (Coot) and automated refinement (SHELXL) to optimize R-factors (<0.15).

- Interaction analysis : Identify π-π stacking with His458 in DPP-IV or van der Waals contacts with Leu491 in SHP2 .

Q. How can computational modeling predict metabolic stability and off-target effects?

Methodological Answer:

- Docking studies : AutoDock Vina or Schrödinger Suite models binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict oxidation sites.

- MD simulations : GROMACS simulations (100 ns) assess conformational stability in aqueous and membrane environments.

- ADMET prediction : Tools like SwissADME estimate logP (target: 1.5–3.5) and solubility (<10 μg/mL flags formulation challenges) .

Q. How should researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 μM) to confirm IC trends.

- Assay interference checks : Test for compound aggregation (via dynamic light scattering) or fluorescent artifact (e.g., inner-filter effect).

- Orthogonal assays : Compare enzymatic activity (e.g., DPP-IV) with cellular proliferation assays (e.g., pERK inhibition in SHP2-driven models) .

Q. What in vitro methods assess metabolic stability for lead optimization?

Methodological Answer:

- Microsomal stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS over 60 minutes.

- CYP inhibition screening : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) to identify isoform-specific inhibition.

- Half-life calculation : Apply the formula , where is the elimination rate constant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.